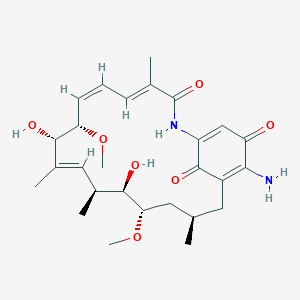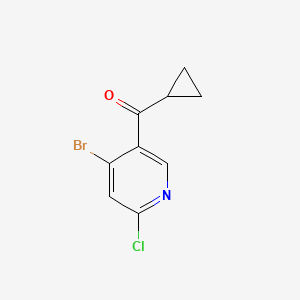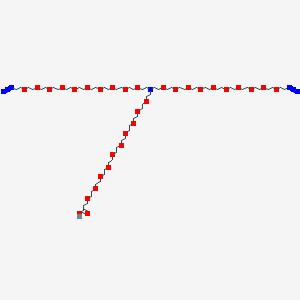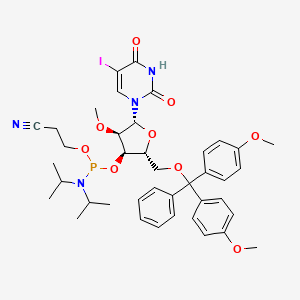![molecular formula C29H26N2O4 B13715832 (1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)
(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[72102,7]dodeca-3,6-dien-5-one is a complex organic compound with a unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. The reaction conditions typically require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tricyclic structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often require controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler tricyclic structures.
科学研究应用
Chemistry
In chemistry, (1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- (1R,9R,10R)-4-Propyl-10-trityloxymethyl-8,11-dioxa-2,6-diaza-tricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
- (1R,9R,10R)-10-Trityloxymethyl-8,11-dioxa-2,6-diaza-tricyclo[7.2.1.02,7]dodeca-3,6-dien-5-ylideneamine
Uniqueness
What sets (1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[72102,7]dodeca-3,6-dien-5-one apart from similar compounds is its specific functional groups and stereochemistry
属性
分子式 |
C29H26N2O4 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC 名称 |
(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C29H26N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3/t24-,25+,26+/m0/s1 |
InChI 键 |
BNYSGZUWMUNZBM-JIMJEQGWSA-N |
手性 SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
规范 SMILES |
CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)


![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)

![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)


![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)

![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)



